Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

Description

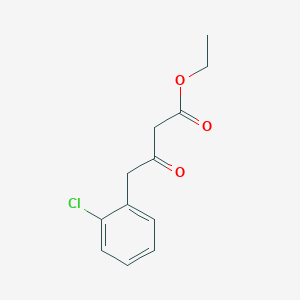

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYFGEUHEVFLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517272 | |

| Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83657-82-3 | |

| Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate, a key chemical intermediate with significant potential in synthetic chemistry and drug discovery. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a β-keto ester characterized by the presence of a 2-chlorophenyl substituent. This structural feature imparts specific reactivity and makes it a valuable precursor in various synthetic transformations.

| Property | Value |

| CAS Number | 83657-82-3 |

| Molecular Formula | C₁₂H₁₃ClO₃ |

| Molecular Weight | 240.68 g/mol |

| Predicted XlogP | 2.6 |

| Monoisotopic Mass | 240.05533 Da |

Synthesis and Purification

The primary synthetic route to this compound is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Experimental Protocol: Claisen Condensation

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Ethyl 2-chlorophenylacetate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Addition of Reactants: A mixture of ethyl 2-chlorophenylacetate and ethyl acetate is added dropwise to the sodium ethoxide solution with stirring.

-

Reaction: The reaction mixture is heated to reflux for several hours to drive the condensation.

-

Work-up: After cooling, the mixture is acidified with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from ethanol.

Analytical Characterization

The structure and purity of the synthesized compound are typically confirmed using spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), methylene protons, and the aromatic protons of the 2-chlorophenyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the ester carbonyl (C=O) and ketone carbonyl (C=O) functional groups.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its reactive nature allows for further chemical modifications to produce a variety of heterocyclic compounds and other scaffolds of pharmaceutical interest.

Precursor for Kinase Inhibitors

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. β-keto esters are valuable starting materials for the synthesis of various kinase inhibitors. Derivatives of similar aryl-3-oxobutanoates have been investigated as potential inhibitors of Src kinase and other protein kinases involved in cell signaling pathways. The 2-chlorophenyl moiety can influence the binding affinity and selectivity of the final inhibitor molecule for its target kinase.

Synthesis of Biologically Active Heterocycles

The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines. These heterocyclic systems are prevalent in many approved drugs and are known to exhibit diverse biological activities.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent utilization of this compound in a drug discovery context.

An In-depth Technical Guide to Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

This technical guide provides a comprehensive overview of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate, a keto ester of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical properties, synthesis, and key analytical data.

Chemical Identity and Properties

This compound is an organic compound classified as a chlorinated benzene derivative, a ketone, and an ester. Its chemical structure is fundamental to its reactivity and potential applications in synthetic chemistry.

Table 1: Physicochemical and Analytical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClO₃ | PubChem[1] |

| Molecular Weight | 240.68 g/mol | BLDpharm[2] |

| Monoisotopic Mass | 240.05533 Da | PubChem[1] |

| CAS Number | 83657-82-3 | BLDpharm[2] |

| IUPAC Name | This compound | PubChem |

| SMILES | CCOC(=O)CC(=O)CC1=CC=CC=C1Cl | PubChem[1] |

| InChI Key | ZZYFGEUHEVFLEF-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 2.6 | PubChem[1] |

| Appearance | Clear colorless to pale yellow-red liquid (for related compounds) | ChemicalBook[3] |

Synthesis Protocol: Claisen Condensation

The synthesis of this compound can be achieved via a Claisen condensation reaction. This method involves the reaction of an ester with an enolizable ketone in the presence of a strong base. A plausible synthetic route is the reaction of ethyl acetate with 2-chloroacetophenone.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., argon), dissolve sodium metal (1 equivalent) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture: To the cooled sodium ethoxide solution, add a solution of 2-chloroacetophenone (1 equivalent) and ethyl acetate (a slight excess) dropwise with continuous stirring.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., sulfuric acid) until the solution is acidic (pH ≈ 2)[4].

-

The mixture is then transferred to a separatory funnel and extracted with an organic solvent, such as dichloromethane[4] or diethyl ether.

-

The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate[4].

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

-

Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Molecular Structure and Synthesis Workflow

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its synthesis.

Applications in Research and Development

This compound and its derivatives are valuable intermediates in organic synthesis. They can be used as building blocks for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. For instance, related ethyl 2,4-dioxo-4-arylbutanoate derivatives have been investigated as Src kinase inhibitors[4]. The presence of the reactive keto and ester functional groups, along with the chlorinated phenyl ring, allows for a variety of chemical transformations.

Safety and Handling

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant literature and safety data sheets before any experimental work is undertaken.

References

In-Depth Technical Guide on the Spectroscopic Data of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also includes a detailed, plausible experimental protocol for its synthesis and characterization, designed to aid researchers in its preparation and analysis.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift correlations, fragmentation patterns of similar molecules, and characteristic infrared absorption frequencies for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

| ~3.60 | Singlet | 2H | -CO-CH₂ -CO- |

| ~3.90 | Singlet | 2H | Ar-CH₂ -CO- |

| ~4.20 | Quartet | 2H | -OCH₂ CH₃ |

| ~7.20 - 7.40 | Multiplet | 4H | Aromatic Protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~14.0 | -OCH₂CH₃ |

| ~48.0 | Ar-CH₂ -CO- |

| ~50.0 | -CO-CH₂ -CO- |

| ~61.5 | -OCH₂ CH₃ |

| ~127.0 | Aromatic CH |

| ~129.5 | Aromatic CH |

| ~131.0 | Aromatic CH |

| ~132.0 | Aromatic C-Cl |

| ~134.0 | Aromatic C |

| ~134.5 | Aromatic CH |

| ~167.0 | C =O (Ester) |

| ~201.0 | C =O (Ketone) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1745 | Strong | C=O stretch (Ester) |

| ~1720 | Strong | C=O stretch (Ketone) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (Ester) |

| ~750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Predicted Fragment |

| 240/242 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 195/197 | [M - OCH₂CH₃]⁺ |

| 167/169 | [M - COOCH₂CH₃]⁺ |

| 125/127 | [Cl-C₆H₄-CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis and purification of this compound via a Claisen condensation reaction.

Synthesis of this compound

Materials:

-

Ethyl 2-chlorophenylacetate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.

-

Reagent Addition: Sodium ethoxide (1.0 equivalent) is suspended in anhydrous diethyl ether (100 mL) in the flask. A solution of ethyl 2-chlorophenylacetate (1.0 equivalent) and ethyl acetate (1.2 equivalents) in anhydrous diethyl ether (50 mL) is added to the dropping funnel.

-

Reaction: The flask is cooled in an ice bath, and the ester solution is added dropwise to the stirred suspension of sodium ethoxide over 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. 1 M Hydrochloric acid is slowly added with vigorous stirring until the mixture is acidic (pH ~5-6).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether (2 x 50 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl or KBr plate.

-

Mass Spectrometry (MS): The mass spectrum is recorded using a mass spectrometer with an electron ionization (EI) source.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed with experimental data. The provided experimental protocol is a plausible method for the synthesis of the target compound and should be performed by a qualified chemist with appropriate safety precautions.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. Due to the presence of keto-enol tautomerism, the spectrum displays a mixture of two distinct molecular forms.[1][2] This document outlines the spectral characteristics of both tautomers, provides a comprehensive experimental protocol for spectral acquisition, and illustrates key concepts through diagrams.

Keto-Enol Tautomerism

This compound, a β-keto ester, exists as an equilibrium mixture of its keto and enol tautomers. This dynamic process involves the migration of a proton and the shifting of bonding electrons.[1] The interconversion between these forms is slow on the NMR timescale, allowing for the simultaneous observation of signals from both species in the ¹H NMR spectrum.[1] The equilibrium position is influenced by factors such as solvent polarity and temperature.[2]

Caption: Keto-enol tautomerism of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is a composite of signals from both the keto and enol forms. The integration of the distinct signals for each tautomer can be used to determine their relative concentrations in the sample.

Enol Tautomer Data

The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The following table summarizes the expected ¹H NMR data for the enol tautomer of this compound, based on data from analogous compounds.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethyl) | ~1.40 | Triplet (t) | ~7.0 | 3H |

| -OCH₂- (ethyl) | ~4.39 | Quartet (q) | ~7.0 | 2H |

| =CH- (vinyl) | ~6.97 | Singlet (s) | - | 1H |

| Ar-H | ~7.38-7.64 | Multiplet (m) | - | 4H |

| -OH (enol) | ~12-13 | Broad Singlet (br s) | - | 1H |

Keto Tautomer Data

The keto form is typically the major tautomer for β-keto esters in many common NMR solvents. The chemical shifts for the keto form of this compound are predicted based on values for similar β-keto esters.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethyl) | ~1.25 | Triplet (t) | ~7.1 | 3H |

| -OCH₂- (ethyl) | ~4.15 | Quartet (q) | ~7.1 | 2H |

| -COCH₂CO- | ~3.50 | Singlet (s) | - | 2H |

| Ar-CH₂- | ~3.90 | Singlet (s) | - | 2H |

| Ar-H | ~7.20-7.40 | Multiplet (m) | - | 4H |

Experimental Protocol for ¹H NMR Spectroscopy

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound suitable for structural confirmation and quantitative analysis of tautomers.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent can influence the keto-enol equilibrium.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the spectrum using the following typical parameters:

-

Pulse Angle: 30-90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 5-10 seconds (a longer delay is crucial for accurate integration in quantitative studies)

-

Number of Scans: 8-16 (or more to improve signal-to-noise ratio)

-

Spectral Width: 0-15 ppm

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all signals, paying close attention to the distinct signals of the keto and enol forms for quantitative analysis.

References

An In-Depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally analogous compounds, namely ethyl benzoylacetate and ethyl acetoacetate, and established principles of ¹³C NMR spectroscopy. This document outlines the expected chemical shifts, discusses the significant keto-enol tautomerism, provides a detailed experimental protocol for acquiring such a spectrum, and includes visualizations to illustrate key concepts.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to exhibit distinct signals for each of its twelve carbon atoms. However, in solution, the compound exists as a mixture of keto and enol tautomers, which will result in two sets of peaks for the carbons involved in the tautomerism. The predicted chemical shifts for the major keto form are summarized in the table below. The presence of the electron-withdrawing 2-chlorophenyl group is anticipated to influence the chemical shifts of the aromatic carbons and the adjacent methylene group.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Justification |

| C=O (Ketone) | 195 - 205 | Singlet | Typical range for a ketone carbonyl carbon. |

| C=O (Ester) | 165 - 175 | Singlet | Characteristic chemical shift for an ester carbonyl carbon. |

| C1' (C-Cl) | 132 - 136 | Singlet | Aromatic carbon bearing a chlorine atom, deshielded. |

| C2' | 128 - 132 | Singlet | Aromatic carbon ortho to the substituent. |

| C3' | 126 - 130 | Singlet | Aromatic carbon meta to the substituent. |

| C4' | 125 - 129 | Singlet | Aromatic carbon para to the substituent. |

| C5' | 124 - 128 | Singlet | Aromatic carbon meta to the substituent. |

| C6' | 129 - 133 | Singlet | Aromatic carbon ortho to the substituent. |

| -O-CH₂- | 60 - 65 | Singlet | Methylene carbon of the ethyl ester group, adjacent to oxygen. |

| -CH₂- (alpha) | 45 - 55 | Singlet | Methylene carbon alpha to the ester carbonyl. |

| -CH₂- (benzyl) | 40 - 50 | Singlet | Methylene carbon adjacent to the aromatic ring. |

| -CH₃ | 13 - 18 | Singlet | Methyl carbon of the ethyl ester group. |

Keto-Enol Tautomerism

β-keto esters like this compound exhibit keto-enol tautomerism, a chemical equilibrium between a keto form and an enol form.[1][2] This equilibrium is influenced by factors such as the solvent and temperature.[2] The presence of both tautomers in solution will be reflected in the ¹³C NMR spectrum, where two distinct sets of signals will be observed for the carbons involved in the tautomerization. The enol form is characterized by the presence of a carbon-carbon double bond and a hydroxyl group.

Caption: Keto-enol tautomerism of a β-keto ester.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹³C NMR spectrum of an organic compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 20-50 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its good solubilizing power for many organic compounds and its single carbon signal which can be used as a reference.[3]

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup:

-

The ¹³C NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 7.05 T or higher, which corresponds to a ¹³C frequency of 75 MHz or more.[1]

-

The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field and optimal resolution.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

-

Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1][4]

-

Acquisition Time: Typically set to 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate peak intensities, although quantitative analysis is not the primary goal here.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (about 1.1%), a larger number of scans (typically from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[1]

-

Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for most organic compounds.[4]

-

Temperature: The experiment is typically run at room temperature (around 298 K).

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts are referenced internally to the solvent signal (e.g., the triplet of CDCl₃ at 77.16 ppm) or to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.[3]

Logical Workflow for Spectral Analysis

The process of predicting and interpreting the ¹³C NMR spectrum of a novel compound involves a logical sequence of steps.

Caption: Workflow for ¹³C NMR spectral prediction and analysis.

References

Mass Spectrometry of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate, a β-keto ester of interest in various chemical and pharmaceutical research domains. This document outlines the predicted fragmentation patterns based on established principles of mass spectrometry, provides a general experimental protocol for its analysis, and presents key data in a structured format.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is characterized by several key fragmentation pathways common to β-keto esters, including α-cleavage and McLafferty rearrangements.[1][2][3] The presence of a chlorine atom on the phenyl ring also introduces specific isotopic patterns and potential fragmentation pathways.[4]

The molecular formula for this compound is C₁₂H₁₃ClO₃, with a monoisotopic mass of 240.0553 Da.[5] The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 240, along with a significant M+2 peak at m/z 242 due to the ³⁷Cl isotope of chlorine.

Table 1: Predicted Key Fragment Ions for this compound

| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 240/242 | [C₁₂H₁₃ClO₃]⁺ | Molecular Ion ([M]⁺) |

| 195/197 | [C₁₀H₈ClO₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 167/169 | [C₉H₆ClO]⁺ | Loss of ethoxycarbonyl radical (•COOCH₂CH₃) |

| 139/141 | [C₇H₄Cl]⁺ | Cleavage of the bond between the carbonyl carbon and the methylene group attached to the phenyl ring |

| 125 | [C₇H₆O₂]⁺ | McLafferty rearrangement with loss of a neutral chlorobenzene molecule |

| 111/113 | [C₆H₄Cl]⁺ | Benzyl cation with chlorine |

| 88 | [C₄H₈O₂]⁺ | Ethyl acetoacetate fragment from cleavage |

| 43 | [CH₃CO]⁺ | Acylium ion, often the base peak in β-keto esters[2] |

Proposed Fragmentation Pathways

The fragmentation of this compound upon electron ionization is expected to follow several key pathways. The primary fragmentations are anticipated to be α-cleavages adjacent to the carbonyl groups and a McLafferty rearrangement.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C12H13ClO3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. This β-keto ester is of interest in synthetic organic chemistry and drug development, and understanding its structural features through spectroscopic analysis is crucial. This document outlines the expected vibrational frequencies, a detailed experimental protocol for obtaining an IR spectrum, and a logical workflow for the spectroscopic analysis.

Introduction to the Structure and Tautomerism

This compound possesses several key functional groups that give rise to characteristic absorption bands in its infrared spectrum. These include an ester, a ketone, an aromatic ring, and a carbon-chlorine bond. A significant feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. This tautomerism will be reflected in the IR spectrum, with distinct peaks corresponding to each form. The presence of the electron-withdrawing chloro group on the phenyl ring can influence the electronic environment and, consequently, the vibrational frequencies of nearby functional groups.

Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption bands for both the keto and enol tautomers of this compound. These predictions are based on established group frequency correlations and data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group/Tautomer |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (enol and keto) |

| ~2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) (enol and keto) |

| ~1745 | Strong | C=O Stretch | Ester (keto form) |

| ~1720 | Strong | C=O Stretch | Ketone (keto form) |

| ~1739 | Strong | C=O Stretch | Ester (enol form, unconjugated) |

| ~1635 | Strong | C=C Stretch | Enol |

| ~1635 | Strong | C=O Stretch | Ketone (enol form, H-bonded) |

| ~1590, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring (enol and keto) |

| ~1370 | Medium | C-H Bend | CH₃ |

| ~1250 - 1150 | Strong | C-O Stretch | Ester |

| ~750 | Strong | C-H Bend (out-of-plane) | Ortho-disubstituted aromatic |

| ~780 - 740 | Medium | C-Cl Stretch | Aryl Chloride |

Experimental Protocol: Obtaining the Infrared Spectrum

This section details the methodology for acquiring the Fourier-transform infrared (FTIR) spectrum of this compound, which is typically a liquid at room temperature.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Materials:

-

This compound sample

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Acetone (for cleaning)

-

Lint-free wipes

-

Desiccator for storing salt plates

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Place a clean, empty salt plate in the sample holder.

-

Close the sample compartment.

-

Acquire a background spectrum. This will subtract the absorbance from atmospheric water and carbon dioxide, as well as the salt plate itself.

-

-

Sample Preparation (Neat Liquid Film):

-

Place one to two drops of the this compound sample onto the center of a clean, dry salt plate using a Pasteur pipette.

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Sample Analysis:

-

Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

-

Close the sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Carefully separate the salt plates.

-

Rinse the plates thoroughly with acetone and gently wipe them dry with a lint-free wipe.

-

Store the clean, dry salt plates in a desiccator to prevent them from fogging due to moisture absorption.

-

Workflow for Infrared Spectroscopy Analysis

The following diagram illustrates the logical workflow for conducting an infrared spectroscopy experiment, from initial setup to final data interpretation.

Elucidating the Structural Landscape of Phenyl-Substituted β-Ketoesters: A Technical Guide to Ethyl 4-(2-chlorophenyl)-3-oxobutanoate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structural and synthetic aspects of ethyl 4-aryl-3-oxobutanoates, with a specific focus on the 2-chloro substituted derivative, Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. While a definitive experimental crystal structure for this specific compound is not publicly available in the reviewed literature, this document provides a comprehensive overview of the crystallographic data for closely related analogs. Furthermore, it outlines a generalized synthetic protocol and a standard workflow for crystal structure determination, offering a foundational framework for researchers in the field of medicinal chemistry and material science. This guide aims to be an essential resource for professionals engaged in the design and development of novel therapeutic agents and functional materials by presenting key structural data and experimental methodologies in a clear and accessible format.

Introduction

Ethyl 4-aryl-3-oxobutanoates represent a significant class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of heterocyclic systems and biologically active molecules. The incorporation of a substituted phenyl ring at the 4-position, such as the 2-chlorophenyl group, can profoundly influence the molecule's conformational preferences, intermolecular interactions, and ultimately, its pharmacological profile. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This whitepaper addresses the current state of knowledge regarding the crystal structure of this compound. While a direct experimental structure remains to be reported, an analysis of structurally similar compounds provides valuable insights into the expected molecular geometry and packing motifs.

Crystallographic Data of Related Compounds

Although the crystal structure for this compound has not been experimentally determined, the crystallographic data for several analogous compounds have been reported. These structures provide a basis for understanding the potential solid-state conformation and packing of the target molecule. The following table summarizes the key crystallographic parameters for these related structures.

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate | C₁₂H₁₃ClN₂O₃ | Monoclinic | P2₁/c | 4.0259(1) | 17.0892(4) | 18.4934(5) | 96.802(1) | 1263.38(6) | 4 | [1] |

| Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate | C₁₃H₁₃ClO₄ | Monoclinic | P2₁/c | 9.4557(4) | 16.6411(7) | 8.4319(3) | 105.644(2) | 1277.64(9) | 4 | [2] |

| (Z)-Ethyl 4-chloro-2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate | C₁₂H₁₂Cl₂N₂O₃ | Triclinic | P-1 | 8.6454(10) | 9.7251(11) | 9.9939(11) | 116.001(8) | 682.91(16) | 2 | [3] |

| (Z)-Ethyl 4-chloro-2-[2-(2-chlorophenyl)hydrazono]-3-oxobutanoate | C₁₂H₁₂Cl₂N₂O₃ | - | - | - | - | - | - | - | - | [4] |

Experimental Protocols

General Synthesis of Ethyl 4-aryl-3-oxobutanoates

The synthesis of ethyl 4-aryl-3-oxobutanoates can be achieved through various established synthetic routes. A common and effective method is the Claisen condensation of an appropriate arylacetate with ethyl acetate. A generalized procedure is outlined below:

Materials:

-

Ethyl 2-chlorophenylacetate

-

Sodium ethoxide (NaOEt)

-

Ethyl acetate

-

Dry ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Ethyl 2-chlorophenylacetate and an excess of ethyl acetate are added to the cooled sodium ethoxide solution.

-

The reaction mixture is stirred at room temperature and then gently refluxed for several hours to drive the condensation to completion.

-

After cooling, the reaction mixture is acidified with dilute hydrochloric acid.

-

The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield this compound.

This is a generalized protocol and may require optimization for the specific substrate.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is left undisturbed in a loosely capped vial at room temperature. The slow evaporation of the solvent leads to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like this compound follows a well-defined workflow, from synthesis to structure validation. The following diagram illustrates the key stages involved.

Caption: Workflow for Crystal Structure Determination.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive overview of the available data for structurally related compounds, along with established experimental protocols for its synthesis and crystallization. The provided workflow for crystal structure determination serves as a roadmap for researchers aiming to characterize this and other novel compounds. The structural insights gleaned from the analogs, combined with the outlined synthetic and crystallographic methodologies, furnish a solid foundation for further investigation into this class of molecules, paving the way for their potential application in drug discovery and materials science. Future work should prioritize the synthesis and successful crystallization of this compound to provide a complete and accurate picture of its solid-state structure.

References

- 1. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Z)-Ethyl 4-chloro-2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Art and Science of β-Keto Esters: A Technical Guide to Synthesis and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Keto esters are a class of organic compounds that have garnered significant attention in the scientific community for their versatile applications, particularly in the synthesis of complex molecules and the development of novel therapeutic agents. Their unique structural motif, characterized by a ketone group at the β-position relative to an ester functionality, imparts a rich chemical reactivity that makes them invaluable building blocks in organic synthesis. This technical guide provides an in-depth exploration of the discovery and synthesis of novel β-keto esters, with a focus on their application in drug development. We will delve into various synthetic methodologies, present key quantitative data, and provide detailed experimental protocols. Furthermore, we will visualize critical pathways and workflows to offer a comprehensive understanding of the core concepts.

Synthetic Methodologies for β-Keto Esters

The synthesis of β-keto esters can be achieved through a variety of methods, with the choice of route often depending on the desired substitution pattern and the scale of the reaction. Classical methods such as the Claisen condensation have been complemented by a range of modern catalytic approaches that offer improved yields, selectivity, and milder reaction conditions.

Transesterification of β-Keto Esters

Transesterification is a widely employed method for the synthesis of diverse β-keto esters, starting from readily available and often commercially sourced methyl or ethyl esters. This approach is particularly valuable as it circumvents the need for handling unstable β-keto acids, which are prone to decarboxylation. The reaction is typically catalyzed by acids, bases, or enzymes, with a growing emphasis on environmentally benign catalysts.

Catalytic Approaches for Transesterification:

-

Boron Catalysts: Boronic acids and their derivatives have emerged as effective and environmentally friendly Lewis acid catalysts for the transesterification of β-keto esters.

-

Amine Catalysts: Amines can also serve as efficient catalysts for this transformation.

-

Lipases: The use of lipases offers a green and highly selective enzymatic approach for the synthesis of β-keto esters, often under mild, solvent-free conditions.

-

Metal Catalysts: A variety of metal catalysts have been successfully employed to facilitate the transesterification of β-keto esters.

One-Pot Synthesis from Acyl Chlorides

A straightforward and efficient one-pot method involves the reaction of acyl chlorides with sodium ethyl acetoacetate. This procedure is advantageous as it avoids the need for additional reagents for the deacetylation of the intermediate α-acetyl β-keto ester.

Synthesis from Ketones and Ethyl Chloroformate

Another versatile method for preparing β-keto esters involves the reaction of ketones with ethyl chloroformate in the presence of a base. This approach is particularly useful for synthesizing β-keto esters with a variety of substituents.

Data Presentation: Synthesis and Biological Activity

The following tables summarize quantitative data from various studies on the synthesis and biological activity of novel β-keto esters.

Table 1: Synthesis of β-Keto Esters via Transesterification using Boric Acid Catalyst

| Entry | Alcohol | Time (h) | Yield (%) |

| 1 | n-Butanol | 5 | 92 |

| 2 | Isobutanol | 6 | 90 |

| 3 | Benzyl alcohol | 4 | 95 |

| 4 | Cyclohexanol | 8 | 85 |

| 5 | Propargyl alcohol | 5 | 93 |

| 6 | Allyl alcohol | 5 | 94 |

Data sourced from a study on boric acid-catalyzed transesterification of ethyl acetoacetate.

Table 2: Synthesis of Aryl β-Keto Ester Analogues

| Compound | Substituent | Yield (%) |

| 1 | H | 85 |

| 2 | 4-F | 78 |

| 3 | 4-Cl | 82 |

| 4 | 4-Br | 80 |

| 5 | 4-I | 75 |

| 6 | 4-OCH₃ | 90 |

| 7 | 3-OCH₃ | 88 |

Yields reported for the synthesis of β-keto ester analogues designed as quorum sensing inhibitors.

Table 3: Biological Activity of Aryl β-Keto Esters as Quorum Sensing Inhibitors

| Compound | Substituent | IC₅₀ (µM) |

| 1 | H | >125 |

| 2 | 4-F | 35 |

| 3 | 4-Cl | 28 |

| 4 | 4-Br | 25 |

| 5 | 4-I | 23 |

| 6 | 4-OCH₃ | 45 |

| 7 | 3-OCH₃ | 53 |

IC₅₀ values for the inhibition of bioluminescence in Vibrio harveyi, a measure of quorum sensing inhibition.

Experimental Protocols

General Procedure for the Synthesis of Aryl β-Keto Esters

This protocol describes the synthesis of aryl β-keto ester analogues, which have been investigated for their antibacterial activity.

Step 1: Activation of Phenylacetic Acid Derivatives To a solution of the corresponding phenylacetic acid derivative in dichloromethane at 0 °C, 4-dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) are added. The mixture is stirred at this temperature for a specified time.

Step 2: Condensation with Meldrum's Acid Meldrum's acid is then added to the reaction mixture, and it is stirred overnight at room temperature to afford the intermediate.

Step 3: Synthesis of the β-Keto Ester The intermediate is then refluxed in tert-butanol to yield the final β-keto ester. The product is purified by column chromatography.

Lipase-Catalyzed Transesterification

This protocol outlines a general procedure for the synthesis of chiral β-keto esters using a lipase catalyst.

Reaction Setup: The alcohol is dissolved in the acyl donor β-keto ester (e.g., methyl or ethyl acetoacetate). A catalytic amount of lipase (e.g., Candida antarctica lipase B, CALB) is added to the mixture.

Reaction Conditions: The reaction is typically carried out under reduced pressure to remove the alcohol byproduct and drive the equilibrium towards the product. The reaction is monitored until the desired conversion is achieved.

Work-up and Purification: The lipase is removed by filtration, and the product is purified by silica gel column chromatography. This method is noted for its mild, solvent-free conditions and high yields (>90%).

Mandatory Visualizations

Signaling Pathway: Quorum Sensing Inhibition

Bacterial quorum sensing is a cell-to-cell communication process that relies on the production and detection of signaling molecules called autoinducers. In many pathogenic bacteria, quorum sensing controls the expression of virulence factors. β-Keto esters have been designed to interfere with this process. The diagram below illustrates the proposed mechanism of action where novel β-keto esters act as antagonists, competing with the native N-acyl homoserine lactone (AHL) autoinducers for binding to the receptor protein.

Methodological & Application

Knoevenagel Condensation with β-Keto Esters: An Application Note and Protocol for Researchers

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated products. This application note provides a detailed protocol for the Knoevenagel condensation reaction, with a specific focus on the use of β-keto esters as the active methylene component. The reaction is widely employed in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] This document outlines various catalytic systems, solvent conditions, and provides a comprehensive experimental protocol for researchers, scientists, and professionals in drug development. Quantitative data from selected studies are summarized for comparative analysis, and a generalized experimental workflow is presented visually.

Introduction

First described by Emil Knoevenagel in 1896, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[4][5][6][7] The reaction typically proceeds through a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[5] β-Keto esters, such as ethyl acetoacetate, are particularly useful substrates in this reaction due to the acidity of the α-protons situated between two carbonyl groups, which facilitates the formation of a stabilized enolate intermediate.[4]

The versatility of the Knoevenagel condensation is demonstrated by the wide array of catalysts and reaction conditions that can be employed, including traditional bases like piperidine, Lewis acids, organocatalysts, and more recently, environmentally benign options like ionic liquids and solvent-free systems.[2][8][9] The choice of catalyst and conditions can significantly influence reaction rates and product yields.

Data Presentation: Reaction Parameters and Yields

The following table summarizes quantitative data from various studies on the Knoevenagel condensation of aromatic aldehydes with β-keto esters, highlighting the influence of different catalysts, solvents, and reaction conditions on product yields.

| Aldehyde | β-Keto Ester | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid (10) | [bmim][NTf2] | 25-28 | 0.5 | 84 | [9] |

| 4-Methoxybenzaldehyde | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid (10) | [bmim][NTf2] | 25-28 | 1 | 78 | [9][10] |

| Benzaldehyde | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid (10) | [bmim][NTf2] | 25-28 | 2 | 75 | [9][10] |

| 4-Nitrobenzaldehyde | Ethyl cyanoacetate | [HyEtPy]Cl–H2O–DABCO | [HyEtPy]Cl–H2O | 50 | 0.17 | 99 | [1] |

| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | [HyEtPy]Cl–H2O–DABCO | [HyEtPy]Cl–H2O | 50 | 0.33 | 98 | [1] |

| Benzaldehyde | Ethyl cyanoacetate | [HyEtPy]Cl–H2O–DABCO | [HyEtPy]Cl–H2O | 50 | 0.5 | 95 | [1] |

| 4-Methylbenzaldehyde | Ethyl cyanoacetate | [HyEtPy]Cl–H2O–DABCO | [HyEtPy]Cl–H2O | 50 | 0.67 | 92 | [1] |

| Benzaldehyde | Malononitrile | Amino acid amide ionic liquid | Solvent-free | Room Temp | 0.08 | 98 | |

| 4-Chlorobenzaldehyde | Malononitrile | Amino acid amide ionic liquid | Solvent-free | Room Temp | 0.08 | 96 | [2] |

| 4-Nitrobenzaldehyde | Malononitrile | Amino acid amide ionic liquid | Solvent-free | Room Temp | 0.07 | 99 | [2] |

| Benzaldehyde | Ethyl cyanoacetate | [H3N+–CH2–CH2–OH][CH3COO−] | Solvent-free | Room Temp | 0.17 | 94 | [8] |

| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | [H3N+–CH2–CH2–OH][CH3COO−] | Solvent-free | Room Temp | 0.17 | 92 | [8] |

Experimental Protocols

This section provides a generalized protocol for the Knoevenagel condensation of an aromatic aldehyde with a β-keto ester. Two representative procedures are detailed below: one using an ionic liquid as a solvent and another under solvent-free conditions.

Protocol 1: Knoevenagel Condensation in an Ionic Liquid

This protocol is adapted from the synthesis of ethyl 2-chloroacetyl-3-arylpropenoates.[9]

Materials:

-

Aromatic aldehyde (1.0 eq)

-

Ethyl 4-chloro-3-oxobutanoate (1.2 eq)

-

Morpholine (0.1 eq)

-

Glacial acetic acid (0.1 eq)

-

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][NTf2])

-

4 Å Molecular sieves

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a 25 mL round-bottom flask, add the aromatic aldehyde (10 mmol), morpholine (1 mmol, 87 mg), and glacial acetic acid (1 mmol, 60 mg) to the ionic liquid [bmim][NTf2] (5 mL).

-

Stir the mixture for 10 minutes at room temperature (25-28 °C).

-

Add ethyl 4-chloro-3-oxobutanoate (12 mmol, 1.97 g) and 4 Å molecular sieves (1.80 g) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 0.5 to 2 hours.

-

Upon completion, extract the product with diethyl ether (4 x 10 mL).

-

Combine the organic layers and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

The ionic liquid can be recovered by washing with water and drying under vacuum for reuse.

Protocol 2: Solvent-Free Knoevenagel Condensation

This protocol is a generalized procedure based on the use of a task-specific ionic liquid catalyst at room temperature.[8]

Materials:

-

Aromatic aldehyde (1.0 eq)

-

Active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (1.2 eq)

-

Task-specific ionic liquid catalyst (e.g., [H3N+–CH2–CH2–OH][CH3COO−]) (10 mol%)

-

Ethanol (for work-up)

Procedure:

-

In a round-bottom flask, mix the aromatic aldehyde (10 mmol), the active methylene compound (12 mmol), and the ionic liquid catalyst (1 mmol).

-

Stir the mixture at room temperature. The reaction is typically complete within 10-60 minutes. Monitor the reaction by TLC.

-

Upon completion, add a small amount of ethanol to the reaction mixture and stir for a few minutes.

-

The product will precipitate out of the solution.

-

Filter the solid product and wash with cold ethanol.

-

The filtrate containing the ionic liquid catalyst can be concentrated under reduced pressure to remove the ethanol and water formed during the reaction, allowing for the catalyst to be recycled.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the general mechanism of the base-catalyzed Knoevenagel condensation.

Caption: General mechanism of the Knoevenagel condensation reaction.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for performing a Knoevenagel condensation reaction.

Caption: A typical experimental workflow for the Knoevenagel condensation.

Conclusion

The Knoevenagel condensation remains a powerful and versatile tool for the synthesis of α,β-unsaturated compounds from β-keto esters. The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity for a wide range of substrates. The development of greener protocols, such as those employing recyclable ionic liquids and solvent-free conditions, enhances the utility of this reaction in modern organic synthesis. The protocols and data presented herein serve as a valuable resource for researchers in the pharmaceutical and chemical industries, facilitating the efficient synthesis of key chemical intermediates.

References

- 1. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 2. imedpub.com [imedpub.com]

- 3. researchgate.net [researchgate.net]

- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Asymmetric Reduction of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric reduction of ethyl 4-(2-chlorophenyl)-3-oxobutanoate to produce the chiral β-hydroxy ester, ethyl (S)- or (R)-4-(2-chlorophenyl)-3-hydroxybutanoate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceuticals. The protocols described herein are based on established methods for analogous β-keto esters and provide a strong foundation for developing a highly efficient and stereoselective reduction of the target substrate.

Introduction

The enantioselective reduction of β-keto esters is a critical transformation in organic synthesis, providing access to optically active β-hydroxy esters, which are key chiral synthons for numerous biologically active molecules. The target molecule, this compound, possesses a prochiral ketone that can be reduced to either the (S) or (R) alcohol. The choice of catalyst, whether a chemical catalyst or a biocatalyst, is paramount in achieving high enantioselectivity and yield. This note explores various methodologies, including chemo-catalytic hydrogenation with Ruthenium and Rhodium complexes, and biocatalytic reductions using baker's yeast and isolated reductase enzymes.

Data Presentation: Asymmetric Reduction of Analogous β-Keto Esters

While specific data for the asymmetric reduction of this compound is not extensively available in the literature, the following table summarizes the results for the closely related substrate, ethyl 4-chloro-3-oxobutanoate. These results are highly indicative of the expected outcomes for the target substrate and serve as an excellent starting point for reaction optimization.

| Catalyst/Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee%) | Yield (%) | Key Conditions | Reference Analogy |

| Chemo-catalysts | ||||||

| RuCl₂[(R)-BINAP] | Ethyl 4-chloro-3-oxobutanoate | (R) | >99 | ~96 | H₂ (100 atm), Methanol, 100°C | |

| [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | Ethyl 2-chloro-3-oxo-esters | (S) | Up to 98 | High | HCOOH-Et₃N, Transfer Hydrogenation | |

| Biocatalysts | ||||||

| Recombinant E. coli (expressing CmCR) | Ethyl 4-chloro-3-oxobutanoate | (S) | >99.9 | >99 | Whole cells, Glucose (co-substrate) | |

| Recombinant E. coli (expressing ALR and GDH) | Ethyl 4-chloro-3-oxobutanoate | (R) | 99 | 90.5 | Whole cells, Two-strain system for NADPH regeneration | |

| Aureobasidium pullulans CGMCC 1244 | Ethyl 4-chloro-3-oxobutanoate | (S) | >99 | 99.4 | Whole cells, Aqueous/ionic liquid biphasic system | |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl 4-chloro-3-oxobutanoate | (L)- or (D)- | 64-83 (tunable) | 80-100 | Whole cells, with additives like allyl bromide | |

| Lactobacillus kefir | Ethyl 4-chloroacetoacetate | (S) | 99.5 | 97 | Whole cells, 2-propanol as co-substrate |

Experimental Protocols

The following are detailed protocols for the asymmetric reduction of β-keto esters, which can be adapted for this compound.

Protocol 1: Asymmetric Hydrogenation using a Noyori-type Ruthenium Catalyst

This protocol is adapted from the well-established Noyori asymmetric hydrogenation of β-keto esters.

Materials:

-

This compound

-

[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

High-pressure autoclave

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with this compound (1.0 mmol) and [RuCl₂((R)-BINAP)] (0.01 mmol, 1 mol%).

-

Add degassed methanol (10 mL) to the liner.

-

Seal the glass liner inside the high-pressure autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to 100 atm.

-

Heat the reaction mixture to 100°C with stirring for 24-48 hours.

-

After cooling to room temperature, carefully vent the autoclave.

-

Remove

Application Notes: Ethyl 4-(2-chlorophenyl)-3-oxobutanoate in Medicinal Chemistry

Introduction

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate is a β-keto ester that serves as a critical building block in the synthesis of various pharmacologically active heterocyclic compounds. Its unique structural features, including a reactive β-keto ester moiety and a 2-chlorophenyl group, make it a valuable precursor in multicomponent reactions for generating molecular diversity in drug discovery programs. This document outlines the key applications of this compound in medicinal chemistry, with a focus on its use in the Hantzsch dihydropyridine synthesis to produce calcium channel blockers.

Key Applications

The primary application of this compound in medicinal chemistry is in the synthesis of 1,4-dihydropyridine (DHP) derivatives.[1][2] DHPs are a major class of L-type calcium channel blockers widely used in the treatment of hypertension and angina.[1] The 2-chlorophenyl substituent is a common structural feature in several potent calcium channel antagonists.

Featured Application: Synthesis of Dihydropyridine-based Calcium Channel Blockers

This compound is a key reactant in the Hantzsch synthesis, a one-pot condensation reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[2][3] This reaction leads to the formation of a dihydropyridine ring, which is the core scaffold of drugs like Nifedipine and Amlodipine.[2]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives

This protocol describes a general procedure for the synthesis of a 1,4-dihydropyridine derivative using this compound.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde)

-

Methyl 3-aminocrotonate

-

Ethanol

-

Trifluoroacetic acid (catalyst)

Procedure:

-

Dissolve the substituted benzaldehyde (1 equivalent) and this compound (1 equivalent) in ethanol.

-

Add methyl 3-aminocrotonate (1 equivalent) to the solution.

-

Add a catalytic amount of trifluoroacetic acid to the reaction mixture.

-

Reflux the mixture for an appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Outcome: The reaction is expected to yield the corresponding 4-(aryl)-1,4-dihydropyridine-3,5-dicarboxylate derivative. The yield and purity will depend on the specific substrates and reaction conditions used.

Data Presentation

Table 1: Reactants for Hantzsch Dihydropyridine Synthesis

| Component | Role | Example | Stoichiometry |

| β-Keto Ester 1 | Carbon source for the dihydropyridine ring | This compound | 1 equivalent |

| Aldehyde | Introduces the C4-substituent | 3-Nitrobenzaldehyde | 1 equivalent |

| β-Keto Ester 2 (or enamine) | Carbon and nitrogen source for the dihydropyridine ring | Methyl 3-aminocrotonate | 1 equivalent |

| Catalyst | Acid catalyst | Trifluoroacetic acid | Catalytic amount |

| Solvent | Reaction medium | Ethanol | Sufficient amount |

Visualizations

Diagram 1: Hantzsch Dihydropyridine Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Diagram 2: Mechanism of Action of Dihydropyridine Calcium Channel Blockers

Caption: Signaling pathway for dihydropyridine calcium channel blockers.

References

Application Notes and Protocols for the Biocatalytic Reduction of Substituted β-Keto Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction: The biocatalytic reduction of substituted β-keto esters is a powerful and environmentally friendly method for synthesizing chiral β-hydroxy esters, which are valuable building blocks for pharmaceuticals and other fine chemicals. This approach utilizes enzymes, such as ketoreductases (KREDs), or whole-cell systems to achieve high stereoselectivity under mild reaction conditions. These application notes provide an overview of the methodologies and detailed protocols for performing these reductions.

Key Concepts and Strategies

The asymmetric reduction of β-keto esters can be achieved using isolated enzymes or whole-cell biocatalysts.

-

Isolated Enzymes (Ketoreductases): KREDs are a class of oxidoreductases that catalyze the reduction of ketones to their corresponding alcohols using a nicotinamide cofactor (NADH or NADPH). Commercially available KREDs offer high enantioselectivity and a broad substrate scope. A key consideration for using isolated enzymes is the need for an efficient cofactor regeneration system.

-

Whole-Cell Biocatalysts: Microorganisms such as baker's yeast (Saccharomyces cerevisiae) or genetically engineered Escherichia coli expressing specific reductases can be used as whole-cell catalysts. Whole-cell systems have the advantage of containing the necessary enzymes and cofactor regeneration machinery, simplifying the experimental setup. However, the presence of multiple endogenous reductases in some organisms can sometimes lead to lower stereoselectivity compared to using an isolated enzyme.

-

Dynamic Kinetic Resolution (DKR): For β-keto esters with a chiral center at the α-position, dynamic kinetic resolution can be employed to convert the racemic starting material into a single stereoisomer of the product in high yield and diastereoselectivity. This process takes advantage of the keto-enol tautomerism of the substrate, allowing for in-situ racemization of the less reactive enantiomer.

Experimental Protocols

Protocol 1: Screening of Ketoreductases for the Reduction of a Substituted β-Keto Ester

This protocol describes a general method for screening a panel of commercially available ketoreductases to identify the optimal enzyme for a specific substrate.

Materials:

-

Substituted β-keto ester

-

Ketoreductase (KRED) kit

-

NADH or NADPH cofactor

-

Cofactor regeneration system (e.g., glucose/glucose dehydrogenase (GDH) for NAD(P)H regeneration)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Anhydrous sodium sulfate

-

GC or HPLC with a chiral column for analysis

Procedure:

-

Reaction Setup: In a series of microcentrifuge tubes, prepare the reaction mixtures. For each KRED to be tested, combine:

-

Potassium phosphate buffer (to a final volume of 1 mL)

-

Substituted β-keto ester (final concentration of 10-50 mM)

-

NAD(P)H (final concentration of 1 mM)

-

Glucose (final concentration of 100 mM)

-

GDH (1-5 U)

-

Ketoreductase (as recommended by the supplier, typically 1-2 mg)

-

-

Incubation: Incubate the reaction mixtures at 30°C with shaking (200-250 rpm) for 24 hours.

-

Work-up:

-

Quench the reaction by adding an equal volume of ethyl acetate or diethyl ether.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge to separate the layers.

-

Carefully transfer the organic layer to a clean tube.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Analysis:

-

Analyze the organic extract by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the product.

-

A racemic standard of the corresponding β-hydroxy ester, prepared by reduction with sodium borohydride, should be used to identify the peaks of the different stereoisomers.

-

Protocol 2: Whole-Cell Reduction of a β-Keto Ester using Engineered E. coli

This protocol details the use of an E. coli strain overexpressing a specific ketoreductase for the preparative-scale reduction of a β-keto ester.

Materials:

-

E. coli strain harboring the expression plasmid for the desired ketoreductase

-

Luria-Bertani (LB) medium with the appropriate antibiotic

-

Inducer (e.g., IPTG)

-

Phosphate buffer (100 mM, pH 7.0)

-

Glucose

-

Substituted β-keto ester

-

Ethyl acetate for extraction

-

Brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Cell Culture and Induction:

-

Inoculate a starter culture of the recombinant E. coli strain in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (final concentration of 0.1-1 mM) and continue to culture at a lower temperature (e.g., 20-25°C) for 12-16 hours.

-

-

Cell Harvesting and Resuspension:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with phosphate buffer and centrifuge again.

-

Resuspend the cell pellet in phosphate buffer to a desired cell density (e.g., 50-100 g/L wet cell weight).

-

-

Biotransformation:

-

To the cell suspension, add glucose (as a cosubstrate for cofactor regeneration) to a final concentration of 50-100 mM.

-

Add the substituted β-keto ester substrate (e.g., 10-50 mM). The substrate can be added in portions to minimize toxicity to the cells.

-

Incubate the reaction mixture at 30°C with shaking. Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, remove the cells by centrifugation.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure chiral β-hydroxy ester.

-

Data Presentation

The following tables summarize the results from various studies on the biocatalytic reduction of substituted β-keto esters.

Table 1: Reduction of α-Chloro-β-Keto Esters using Yeast Reductases Expressed in E. coli

| Substrate | Enzyme (Yeast Reductase) | Product Diastereomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| Ethyl 2-chloroacetoacetate | YOR120w | syn-(2R,3S) | >99% | 98% |

| Ethyl 2-chloro-3-oxopentanoate | YOL151w | anti-(2R,3R) | >99% | >99% |

| Ethyl 2-chloro-3-oxo-4-phenylbutanoate | YDR541c | syn-(2S,3S) | >99% | >99% |

Table 2: Reduction of β-Keto Esters using (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum

| Substrate | Conversion | Enantiomeric Excess (ee) | Configuration |

| Methyl acetoacetate | >99% | >99% | (S) |

| Ethyl benzoylacetate | >99% | >99% | (S) |

| Methyl 4-(4-chlorophenyl)-2-methyl-3-oxobutanoate | >99% | >99% | (2S,3S) |

Table 3: Whole-Cell Reduction of Ethyl 4-chloroacetoacetate

| Yeast Strain | Cosubstrate | Product Configuration | Enantiomeric Excess (ee) |

| Zygosaccharomyces rouxii | Glucose | (S) | ≥98% |

| Pichia capsulata | Glucose | (R) | 93-94% (stationary phase cells) |

| Pichia capsulata | 2-Propanol | (S) | - |

Visualizations

Experimental Workflow and Signaling Pathways

// Connections Substrate -> ReactionVessel; Biocatalyst -> ReactionVessel; Cofactor -> ReactionVessel; RegenSystem -> ReactionVessel; ReactionVessel -> Extraction [label="Reaction\nCompletion"]; Extraction -> Analysis; Extraction -> Purification; Purification -> FinalProduct; } DOT Caption: General workflow for the biocatalytic reduction of substituted β-keto esters.

// Nodes KetoEster [label="β-Keto Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; HydroxyEster [label="Chiral β-Hydroxy Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; KRED [label="Ketoreductase\n(KRED)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADPH [label="NADPH", shape=circle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; NADP [label="NADP+", shape=circle, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucose [label="Glucose", fillcolor="#FFFFFF", fontcolor="#202124"]; Gluconolactone [label="Glucono-δ-lactone", fillcolor="#FFFFFF", fontcolor="#202124"]; GDH [label="Glucose\nDehydrogenase (GDH)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges KetoEster -> KRED [label="Substrate"]; KRED -> HydroxyEster [label="Product"]; NADPH -> KRED [label="H- donor"]; KRED -> NADP; NADP -> GDH; Glucose -> GDH [label="Cosubstrate"]; GDH -> Gluconolactone; GDH -> NADPH [label="Regenerated\nCofactor"]; } DOT Caption: Cofactor regeneration cycle using glucose and glucose dehydrogenase (GDH).

Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A common and efficient method for the synthesis of these valuable scaffolds is the condensation reaction between a β-keto ester and a hydrazine derivative. This application note provides a detailed overview of the synthesis of pyrazole derivatives, focusing on the well-established Knorr pyrazole synthesis. Included are detailed experimental protocols, tabulated data for easy comparison of reaction outcomes, and diagrams illustrating the reaction mechanism and experimental workflow.

Reaction Principle: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and its variations are cornerstone reactions for the formation of pyrazole and pyrazolone rings.[1][2] The fundamental transformation involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine derivative.[1] The reaction typically proceeds with high efficiency due to the formation of a stable aromatic pyrazole ring.[1]

The reaction begins with the condensation of the hydrazine with the ketone functional group of the β-keto ester to form a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and the formation of a pyrazolone, a tautomer of the aromatic pyrazole.[1] The reaction is often catalyzed by a small amount of acid.[1][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazole derivatives from β-keto esters.

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol is a classic example of the Knorr-type synthesis of a pyrazolone from a β-keto ester.[1]

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

20-mL scintillation vial

-

Stir bar

-

Hot plate with stirring capability

-

TLC plates (e.g., silica gel 60 F254)

-

TLC developing chamber

-

Mobile phase: 30% Ethyl acetate / 70% Hexane

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

-

Add a stir bar and place the vial on a hot plate with stirring.

-

Heat the reaction mixture to approximately 100°C.

-

After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.

-

Continue heating until the TLC analysis indicates complete consumption of the starting ketoester.

-

Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.

-